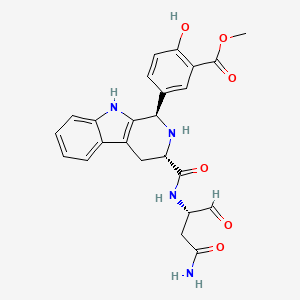
(1R,3S)-THCCA-Asn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-THCCA-Asn involves several steps:
Asymmetric Cycloaddition: N-acylhydroxyamine and cyclopentadiene undergo an asymmetric cycloaddition to yield the first intermediate.
Hydrogenation: The first intermediate is hydrogenated to produce the second intermediate.
Hydrolysis/Ammonolysis: The amido bond of the second intermediate is hydrolyzed, ammonolyzed, hydrazinolyzed, or alcoholyzed to yield the third intermediate.
Final Hydrogenation: The third intermediate is hydrogenated to produce this compound
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and purity. The process may include large-scale asymmetric cycloaddition and hydrogenation steps, followed by purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-THCCA-Asn undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Hydrogenation is a key step in its synthesis.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of polar aprotic solvents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like sodium iodide in acetone are used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
(1R,3S)-THCCA-Asn has several scientific research applications:
Chemistry: It is used as a model compound in studies of asymmetric synthesis and chiral catalysis.
Biology: It serves as a tool for studying thrombin inhibition and platelet aggregation.
Medicine: Its antithrombotic properties make it a potential candidate for developing new anticoagulant drugs.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control
Mechanism of Action
(1R,3S)-THCCA-Asn exerts its effects by selectively inhibiting thrombin, a key enzyme in the coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. This selective inhibition is achieved through the interaction of this compound with specific amino acid residues in the thrombin active site .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-THCCA: Another derivative of tetrahydro-β-carboline-3-carboxylic acid, but with different stereochemistry.
(1R,3S)-THCCA: The parent compound without the asparagine moiety.
Uniqueness
(1R,3S)-THCCA-Asn is unique due to its high selectivity and potency as a thrombin inhibitor. Its IC50 value ranges from 0.07 to 0.14 μM, making it more effective compared to other similar compounds .
Properties
Molecular Formula |
C24H24N4O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 5-[(1R,3S)-3-[[(2S)-4-amino-1,4-dioxobutan-2-yl]carbamoyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]-2-hydroxybenzoate |
InChI |
InChI=1S/C24H24N4O6/c1-34-24(33)16-8-12(6-7-19(16)30)21-22-15(14-4-2-3-5-17(14)27-22)10-18(28-21)23(32)26-13(11-29)9-20(25)31/h2-8,11,13,18,21,27-28,30H,9-10H2,1H3,(H2,25,31)(H,26,32)/t13-,18-,21+/m0/s1 |
InChI Key |
ILCLXEVFCBOEKZ-LTBCBRHQSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)N[C@@H](CC(=O)N)C=O)C4=CC=CC=C4N3)O |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2C3=C(CC(N2)C(=O)NC(CC(=O)N)C=O)C4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


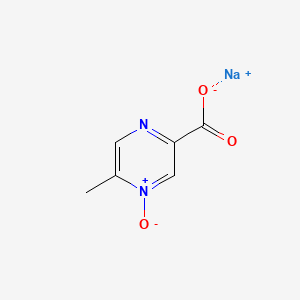
![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)



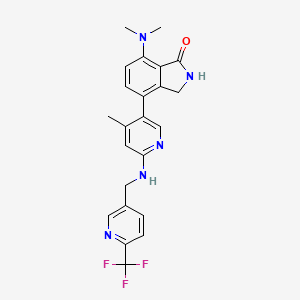
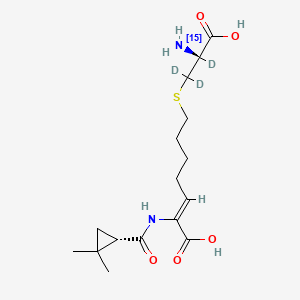
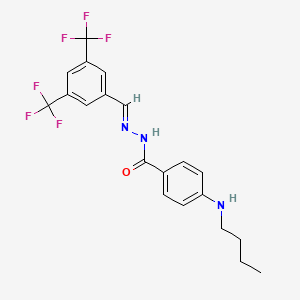

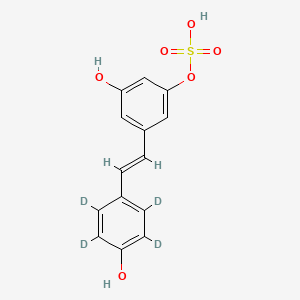

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
